![molecular formula C14H17ClN2O B2569213 2-Chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile CAS No. 2411263-53-9](/img/structure/B2569213.png)
2-Chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile
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Overview
Description
“2-Chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile” is a complex organic compound. It contains an aziridine ring, which is a three-membered ring with one nitrogen and two carbon atoms . Aziridines are known to be building blocks for polyamines by anionic and cationic ring-opening polymerization .
Chemical Reactions Analysis
Aziridines are known to undergo ring-opening polymerization, leading to the formation of polyamines . The specific reactions that “2-Chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile” would undergo would depend on the reaction conditions and the presence of other reactants.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. Aziridines are generally characterized by ring strain due to their three-membered ring structure .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-10(2)7-17-8-12(17)9-18-13-4-3-11(6-16)14(15)5-13/h3-5,10,12H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKUSACITLSUER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC1COC2=CC(=C(C=C2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile |
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